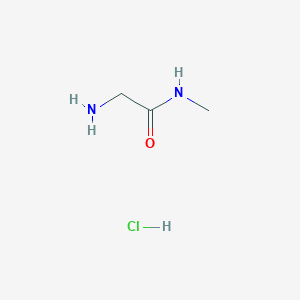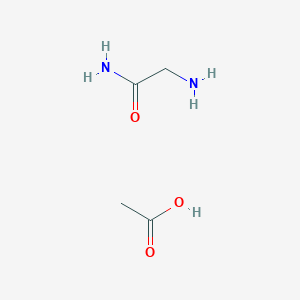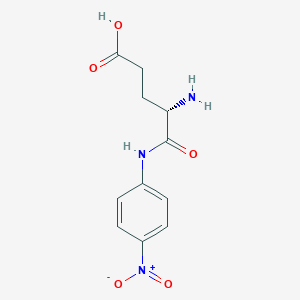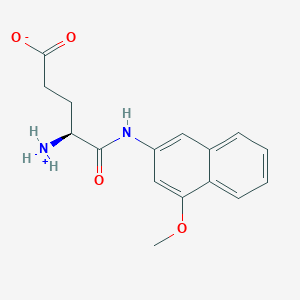
H-D-PEN(TRT)-OH
概要
説明
H-D-PEN(TRT)-OH: is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is a derivative of penicillamine, an amino acid used in the treatment of Wilson’s disease, rheumatoid arthritis, and other autoimmune disorders. The compound’s molecular formula is C24H25NO2S, and it has a molecular weight of 391.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: H-D-PEN(TRT)-OH can be synthesized through various methods. One common approach involves the protection of the thiol group of penicillamine using a trityl group. This protection is typically achieved by reacting penicillamine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale reactions and purification processes to ensure high yield and purity .
化学反応の分析
Types of Reactions: H-D-PEN(TRT)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: N,N’-dicyclohexylcarbodiimide (DCC) for peptide coupling reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Deprotected penicillamine.
Substitution: Peptide derivatives.
科学的研究の応用
H-D-PEN(TRT)-OH has several scientific research applications:
Chemistry: Used as a protecting group for thiol functionalities in organic synthesis.
Biology: Studied for its interactions with proteins and metal ions, mimicking enzyme active sites.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and as a model system for studying protein-metal interactions.
Industry: Utilized in the synthesis of complex organic molecules and peptides.
作用機序
The mechanism of action of H-D-PEN(TRT)-OH involves its ability to chelate metal ions and interact with proteins. The trityl group provides steric protection, while the penicillamine moiety can bind to metal ions such as copper. This chelation is crucial in the treatment of conditions like Wilson’s disease, where excess copper needs to be removed from the body .
類似化合物との比較
Penicillamine: A chelating agent used in the treatment of Wilson’s disease and rheumatoid arthritis.
Fmoc-S-trityl-L-penicillamine: A derivative used in peptide synthesis.
Triphenylcarbenium ions: Used as protective groups and catalysts in various chemical reactions.
Uniqueness: H-D-PEN(TRT)-OH is unique due to its combination of a trityl protective group and penicillamine, providing both steric protection and metal-chelating properties. This dual functionality makes it valuable in both synthetic chemistry and medicinal applications .
特性
IUPAC Name |
(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428613 | |
| Record name | S-Trityl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150025-01-7 | |
| Record name | S-Trityl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)




